Daphnilongeridine
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Overview
Description
Daphnilongeridine is a naturally occurring organic compound primarily found in certain plants, such as those in the Daphniphyllum genus. It is an alkaloid with a complex polycyclic structure, known for its cytotoxic properties against various tumor cell lines . The molecular formula of this compound is C32H51NO4, and it has a molecular weight of 513.8 g/mol .
Biochemical Analysis
Biochemical Properties
Daphnilongeridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical reactions in which these enzymes are involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to alter the expression of certain genes involved in metabolic processes, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which are involved in regulating cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux and levels of metabolites in cells. For example, this compound can inhibit the activity of certain enzymes involved in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolic intermediates. This inhibition can have downstream effects on other metabolic pathways and overall cellular energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its biological activity and overall pharmacokinetics. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within specific subcellular compartments can determine its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daphnilongeridine is typically isolated from the branches of Daphniphyllum macropodum Miq. The isolation process involves extraction with organic solvents followed by chromatographic purification. The synthetic routes for this compound are complex due to its intricate structure, involving multiple steps of cyclization and functional group transformations.
Industrial Production Methods: the extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Types of Reactions: Daphnilongeridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Daphnilongeridine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications in oncology
Mechanism of Action
The mechanism of action of Daphnilongeridine involves its interaction with cellular components, leading to cytotoxic effects. It targets specific molecular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Daphnilongeridine is part of a family of alkaloids found in the Daphniphyllum genus. Similar compounds include:
- Daphmacrine (CAS#19775-48-5)
- Daphnezomine B (CAS#247078-43-9)
- Daphmacropodine (CAS#39729-21-0)
- Yunnandaphninine G (CAS#1042143-83-8)
- 11-Hydroxycodaphniphylline (CAS#1186496-68-3)
- Codaphniphylline (CAS#14694-15-6)
These compounds share similar structural features but differ in specific functional groups and bioactivities. This compound is unique due to its specific cytotoxic profile and the complexity of its polycyclic structure .
Properties
IUPAC Name |
[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29+,30+,31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLZPKBXFEWGF-FCEQYDTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@@]45[C@@H]3N[C@@H]1[C@@]2([C@@H]4CCC5)CC[C@H]6[C@@]7(CC[C@@H]([C@]6([C@@H](O7)O)C)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.